3-(5-Methoxy-2-methylphenyl)-5-phenyl-1H-1,2,4-triazole
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Overview
Description
3-(5-Methoxy-2-methylphenyl)-5-phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methoxy-2-methylphenyl)-5-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-2-methylbenzohydrazide with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methoxy-2-methylphenyl)-5-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the phenyl ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-(5-Methoxy-2-methylphenyl)-5-phenyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-Methoxy-2-methylphenyl)-5-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The triazole ring is known to bind to metal ions, which can disrupt the function of metalloproteins and enzymes. This interaction can lead to the inhibition of fungal growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.
5-Phenyl-1H-1,2,4-triazole: Similar structure but lacks the methoxy and methyl groups, which may affect its biological activity.
3-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole: Similar structure with a methoxy group at a different position, which can influence its reactivity and applications.
Uniqueness
3-(5-Methoxy-2-methylphenyl)-5-phenyl-1H-1,2,4-triazole is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can enhance its biological activity and specificity. These substituents can also affect the compound’s solubility, stability, and overall reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
85681-47-6 |
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Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
5-(5-methoxy-2-methylphenyl)-3-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H15N3O/c1-11-8-9-13(20-2)10-14(11)16-17-15(18-19-16)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18,19) |
InChI Key |
XESMBUPSALFQGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C2=NC(=NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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